

Synthesis of 2-Hydroxy-4-iodobenzoic Acid: An Application Note and Detailed Protocol

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Compound of Interest

Compound Name: **2-Hydroxy-4-iodobenzoic acid**

Cat. No.: **B103322**

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This document provides a comprehensive guide for the synthesis of **2-Hydroxy-4-iodobenzoic acid**, a valuable building block in medicinal chemistry and drug development. This protocol is designed for researchers, scientists, and professionals in the field, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

2-Hydroxy-4-iodobenzoic acid, also known as 4-iodosalicylic acid, is an important synthetic intermediate. The introduction of an iodine atom onto the salicylic acid scaffold provides a reactive handle for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the construction of more complex molecular architectures. These subsequent molecules are often explored for their potential as therapeutic agents.

Direct iodination of salicylic acid typically yields a mixture of products, with 3,5-diiodosalicylic acid being a major component due to the ortho- and para-directing effects of the hydroxyl group. To achieve regioselective synthesis of the 4-iodo isomer, a more strategic approach is required. This protocol details a reliable method utilizing the Sandmeyer reaction, starting from the readily available 4-aminosalicylic acid. This classic transformation in aromatic chemistry allows for the precise installation of an iodine atom at the desired position.^[1]

Principle of the Method

The synthesis of **2-Hydroxy-4-iodobenzoic acid** is achieved through a two-step process starting from 4-aminosalicylic acid:

- **Diazotization:** The primary aromatic amine group of 4-aminosalicylic acid is converted into a diazonium salt using nitrous acid (HNO_2), which is generated in situ from sodium nitrite and a strong mineral acid (e.g., hydrochloric acid). This reaction is conducted at low temperatures ($0\text{--}5\text{ }^\circ\text{C}$) to ensure the stability of the diazonium salt intermediate.[\[2\]](#)
- **Iodination:** The diazonium group is an excellent leaving group (as dinitrogen gas) and is subsequently displaced by an iodide ion from potassium iodide. This step is a variation of the Sandmeyer reaction and does not typically require a copper catalyst.[\[3\]](#)

The overall reaction scheme is as follows:

Step 1: Diazotization

Step 2: Iodination

Materials and Equipment

Reagents

Reagent	Formula	Molar Mass (g/mol)	Purity	Supplier
4-Aminosalicylic acid	C ₇ H ₇ NO ₃	153.14	≥98%	e.g., Sigma-Aldrich
Sodium Nitrite	NaNO ₂	69.00	≥99%	e.g., Sigma-Aldrich
Hydrochloric Acid (conc.)	HCl	36.46	~37%	e.g., Sigma-Aldrich
Potassium Iodide	KI	166.00	≥99%	e.g., Sigma-Aldrich
Sodium Thiosulfate	Na ₂ S ₂ O ₃	158.11	≥98%	e.g., Sigma-Aldrich
Diethyl Ether	(C ₂ H ₅) ₂ O	74.12	ACS grade	e.g., Sigma-Aldrich
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	≥97%	e.g., Sigma-Aldrich
Deionized Water	H ₂ O	18.02	-	-
Ice	H ₂ O	18.02	-	-
Starch-Iodide Paper	-	-	-	e.g., Fisher Scientific

Equipment

- Three-necked round-bottom flask (250 mL)
- Magnetic stirrer and stir bar
- Dropping funnel
- Thermometer (-10 to 100 °C)

- Ice bath
- Büchner funnel and filter flask
- Separatory funnel (250 mL)
- Rotary evaporator
- Standard laboratory glassware (beakers, graduated cylinders, etc.)
- Personal Protective Equipment (PPE): safety goggles, lab coat, acid-resistant gloves

Experimental Protocol

Part 1: Diazotization of 4-Aminosalicylic Acid

- Preparation of the Amine Salt Solution: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar and a thermometer, dissolve 7.66 g (0.05 mol) of 4-aminosalicylic acid in 50 mL of deionized water and 15 mL of concentrated hydrochloric acid.
- Cooling: Cool the resulting suspension to 0–5 °C using an ice bath with continuous stirring. It is crucial to maintain this temperature range throughout the diazotization process to prevent the decomposition of the diazonium salt.^[4]
- Preparation of Sodium Nitrite Solution: In a separate beaker, dissolve 3.80 g (0.055 mol, 1.1 eq) of sodium nitrite in 15 mL of cold deionized water.
- Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold amine salt suspension over a period of 20-30 minutes using a dropping funnel. Ensure the temperature of the reaction mixture does not exceed 5 °C. The solid will gradually dissolve as the diazonium salt is formed.
- Monitoring the Reaction: After the addition is complete, continue stirring the mixture at 0–5 °C for an additional 15 minutes. Check for the presence of excess nitrous acid by spotting a drop of the reaction mixture onto starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, confirming the completion of the diazotization. If the test is negative, add a small amount of the sodium nitrite solution until a positive test is obtained.

Part 2: Iodination (Sandmeyer Reaction)

- Preparation of Potassium Iodide Solution: In a 250 mL beaker, dissolve 9.13 g (0.055 mol, 1.1 eq) of potassium iodide in 20 mL of deionized water.
- Iodination Reaction: Slowly add the cold diazonium salt solution from Part 1 to the potassium iodide solution with vigorous stirring. A dark precipitate will form, and nitrogen gas will evolve. This step should be performed in a well-ventilated fume hood.
- Decomposition of the Diazonium Salt: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes, then gently warm it to 40-50 °C on a water bath until the evolution of nitrogen ceases (typically 15-20 minutes).

Part 3: Work-up and Purification

- Decolorization: Cool the reaction mixture to room temperature. If a dark color due to the presence of excess iodine persists, add a 10% (w/v) aqueous solution of sodium thiosulfate dropwise until the color disappears.
- Isolation of the Crude Product: Collect the precipitated crude product by vacuum filtration using a Büchner funnel. Wash the solid with cold deionized water (2 x 20 mL).
- Extraction: Transfer the crude solid to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water. Shake the funnel to dissolve the product in the ether layer. Separate the layers and extract the aqueous layer with an additional 50 mL of diethyl ether.
- Washing and Drying: Combine the organic layers and wash with 50 mL of brine. Dry the ether solution over anhydrous magnesium sulfate.
- Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude **2-Hydroxy-4-iodobenzoic acid**.
- Recrystallization: For further purification, recrystallize the crude product from a suitable solvent system, such as an ethanol/water mixture. Dissolve the solid in a minimal amount of hot ethanol and add hot water dropwise until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

- Final Product: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water, and dry under vacuum.

Expected Results and Characterization

The expected product, **2-Hydroxy-4-iodobenzoic acid**, is an off-white to light-brown crystalline solid.

Property	Expected Value
Molecular Formula	C ₇ H ₅ IO ₃
Molecular Weight	264.02 g/mol [5]
Melting Point	229-234 °C[6]
Appearance	Off-white powder[7]
Purity (by HPLC)	≥98%

Characterization:

- ¹H NMR (DMSO-d₆): The proton NMR spectrum is expected to show characteristic peaks for the aromatic protons.
- ¹³C NMR (DMSO-d₆): The carbon NMR spectrum will confirm the presence of the seven carbon atoms in the molecule.
- FT-IR (KBr): The infrared spectrum should display characteristic absorption bands for the hydroxyl (O-H), carboxylic acid (C=O and O-H), and carbon-iodine (C-I) functional groups.

Safety Precautions

General Precautions:

- This procedure must be performed in a well-ventilated fume hood.
- Standard personal protective equipment (safety goggles, lab coat, and appropriate gloves) must be worn at all times.

- An emergency eyewash and safety shower should be readily accessible.

Specific Chemical Hazards:

- 4-Aminosalicylic acid: May be harmful if swallowed or inhaled.
- Hydrochloric Acid: Corrosive and causes severe skin burns and eye damage.
- Sodium Nitrite: Oxidizing agent and toxic if swallowed.
- Potassium Iodide: May cause skin and eye irritation.
- Diazonium Salts: Aryl diazonium salts are thermally unstable and can be explosive in the solid, dry state.^[8] They should always be prepared and used in solution at low temperatures (0–5 °C) and never be isolated.^{[1][9]} It is crucial to avoid friction, shock, and heating of the diazonium salt intermediate.^[10] Use a plastic spatula when handling any solid that may contain residual diazonium salts.^[8]
- Diethyl Ether: Highly flammable liquid and vapor.

Waste Disposal:

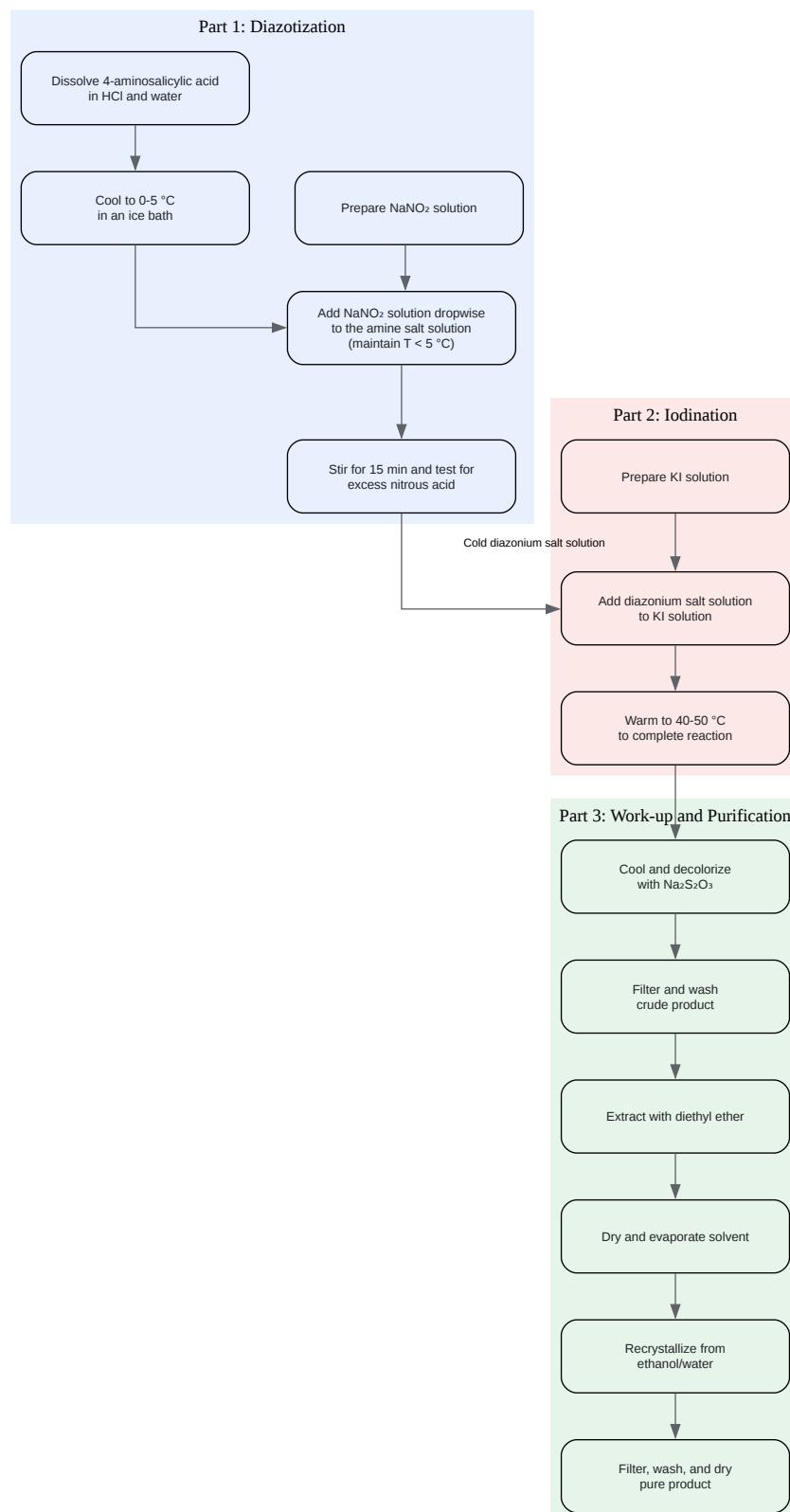
- All chemical waste should be disposed of in accordance with local, state, and federal regulations. Aqueous waste should be neutralized before disposal. Organic waste should be collected in a designated solvent waste container.

Troubleshooting

Problem	Possible Cause(s)	Solution(s)
Low Yield	Incomplete diazotization.	Ensure the temperature is maintained at 0–5 °C and that a slight excess of sodium nitrite is used (confirm with starch-iodide paper).
Premature decomposition of the diazonium salt.	Maintain the temperature below 5 °C during the diazotization and addition to the potassium iodide solution.	
Dark-colored product	Presence of iodine.	Add a 10% sodium thiosulfate solution until the color disappears.
Formation of by-products.	Ensure proper temperature control and slow, dropwise addition of reagents. Purify the final product by recrystallization.	
No precipitate forms after iodination	Diazonium salt did not form correctly.	Repeat the diazotization step, ensuring all conditions are met.
Product is soluble in the reaction mixture.	Extract the reaction mixture with an appropriate organic solvent (e.g., diethyl ether).	

Visualizations

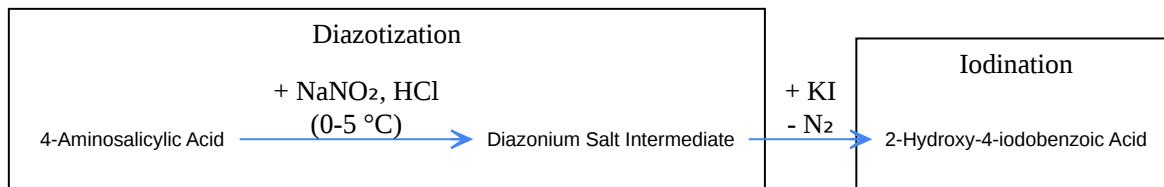
Experimental Workflow



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Caption: Experimental workflow for the synthesis of **2-Hydroxy-4-iodobenzoic acid**.

Reaction Mechanism



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